1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-Dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its unique structural properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of functional groups and structural elements. Similar compounds include:
1,2-Bis(3,4-dimethylphenyl)ethane: This compound shares some structural similarities but lacks the heterocyclic quinoline component.
Various piperazine derivatives: These compounds may have similar applications but differ significantly in their core structures and functional groups.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-15-7-10-18(11-8-15)23-21-14-27-24-20(5-4-6-22(24)26)25(21)29(28-23)19-12-9-16(2)17(3)13-19/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZHOALVDGFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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